molecular formula C27H34ClN7OS B608253 (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide CAS No. 1349719-98-7

(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide

Katalognummer: B608253
CAS-Nummer: 1349719-98-7
Molekulargewicht: 540.1 g/mol
InChI-Schlüssel: PKQXLRYFPSZKDU-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

RO-6870810 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplungsreaktionen beinhaltet. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsverfahren

Die industrielle Produktion von RO-6870810 beinhaltet die Hochskalierung des Laborsyntheseverfahrens unter Gewährleistung hoher Ausbeute und Reinheit. Dies umfasst typischerweise die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelsysteme, um eine effiziente und kostengünstige Produktion zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

RO-6870810 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu oxidierten Derivaten mit veränderter biologischer Aktivität führen, während Substitutionsreaktionen zu Analoga mit unterschiedlichen pharmakologischen Eigenschaften führen können .

Wissenschaftliche Forschungsanwendungen

RO-6870810 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Wirkmechanismus

RO-6870810 entfaltet seine Wirkung durch Bindung an die Bromodomänen von BET-Proteinen, wodurch deren Wechselwirkung mit acetylierten Histonpeptiden verhindert wird. Diese Störung der Chromatin-Remodellierung führt zu einer veränderten Genexpression und Hemmung der Zellproliferation. Zu den molekularen Zielstrukturen von RO-6870810 gehören BET-Proteine wie BRD2, BRD3, BRD4 und BRDT .

Wissenschaftliche Forschungsanwendungen

RO-6870810 has a wide range of scientific research applications, including:

Wirkmechanismus

RO-6870810 exerts its effects by binding to the bromodomains of BET proteins, preventing their interaction with acetylated histone peptides. This disruption of chromatin remodeling leads to altered gene expression and inhibition of cell proliferation. The molecular targets of RO-6870810 include BET proteins such as BRD2, BRD3, BRD4, and BRDT .

Vergleich Mit ähnlichen Verbindungen

RO-6870810 ist strukturell ähnlich anderen BET-Inhibitoren, wie (+)-JQ1 und CPI-203. es hat optimierte chemische und biologische Eigenschaften, die seine Wirksamkeit und Sicherheit verbessern. Zu den einzigartigen Merkmalen von RO-6870810 gehören seine hohe Selektivität für BET-Proteine und seine Fähigkeit, die Chromatin-Remodellierung effektiver zu stören .

Liste ähnlicher Verbindungen

Biologische Aktivität

The compound (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide , also known as JQ1 or its derivatives, has garnered attention in medicinal chemistry due to its biological activities, particularly as a bromodomain and extraterminal (BET) protein inhibitor. This article focuses on the biological activity of this compound, summarizing relevant research findings and case studies.

  • Molecular Formula : C25H22ClN5O2S
  • Molecular Weight : 491.99 g/mol
  • CAS Number : 202590-98-5
  • Solubility : Soluble in DMSO (20 mg/mL)

JQ1 functions primarily as a BET bromodomain inhibitor , specifically targeting BRD4. It has been shown to disrupt the interaction between BRD4 and acetylated histones, which is crucial for regulating gene expression associated with oncogenesis and viral replication. The compound exhibits a C50 value of 33 nM , indicating its potency in inhibiting BRD4 activity .

Anticancer Effects

JQ1 has demonstrated significant anticancer properties across various cancer types:

  • Multiple Myeloma : Studies have indicated that JQ1 effectively inhibits the proliferation of multiple myeloma cells by inducing cell cycle arrest and apoptosis .
  • Acute Myeloid Leukemia (AML) : The compound has been shown to suppress AML cell growth by targeting the transcriptional machinery associated with oncogenic drivers .

Anti-inflammatory and Cardioprotective Effects

In addition to its anticancer properties, JQ1 exhibits anti-inflammatory effects. It has been reported to reduce inflammation in various models by inhibiting the expression of pro-inflammatory cytokines. Furthermore, it has cardioprotective properties that may be beneficial in treating heart diseases .

HIV Research

JQ1 also plays a role in HIV research by promoting the reactivation of latent HIV reservoirs. It facilitates the recruitment of transcriptional machinery to the HIV promoter region, thereby enhancing viral transcription in latently infected cells . This mechanism is crucial for developing strategies aimed at eradicating HIV from reservoirs within the body.

Case Studies

Several studies highlight the effectiveness of JQ1 in different biological contexts:

  • Study on Multiple Myeloma :
    • Researchers found that treatment with JQ1 led to a significant reduction in cell viability in multiple myeloma cell lines. The study concluded that JQ1 could serve as a promising therapeutic agent for patients with this disease .
  • HIV Latency Reversal :
    • A study demonstrated that JQ1 could reactivate latent HIV in T cells by disrupting BRD4's binding to the viral promoter. This finding suggests potential applications in HIV cure strategies .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation of multiple myeloma and AML cells
Anti-inflammatoryReduces pro-inflammatory cytokine expression
CardioprotectiveProvides protection against cardiac stress
HIV ReactivationEnhances transcription of latent HIV

Eigenschaften

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34ClN7OS/c1-17-18(2)37-27-24(17)25(20-6-8-21(28)9-7-20)30-22(26-32-31-19(3)35(26)27)16-23(36)29-10-5-11-34-14-12-33(4)13-15-34/h6-9,22H,5,10-16H2,1-4H3,(H,29,36)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQXLRYFPSZKDU-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34ClN7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349719-98-7
Record name JQ-35, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349719987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-6870810
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15151
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RO-6870810
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA3QN7788D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
Reactant of Route 2
Reactant of Route 2
(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
Reactant of Route 3
(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
Reactant of Route 4
Reactant of Route 4
(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
Reactant of Route 5
Reactant of Route 5
(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
Reactant of Route 6
Reactant of Route 6
(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide
Customer
Q & A

Q1: How does TEN-010 exert its anti-tumor activity in NMC?

A1: TEN-010 targets the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4. In NMC, a characteristic chromosomal translocation leads to the formation of a BRD4-NUT fusion protein. This fusion protein drives oncogenesis by promoting the transcription of genes involved in cell proliferation and survival [, ]. TEN-010 binds to the bromodomains of BRD4, preventing its interaction with acetylated lysine residues on histones. This disruption inhibits the BRD4-NUT fusion protein's ability to activate transcription, ultimately leading to the suppression of oncogenic gene expression and tumor growth [, ].

Q2: What is the significance of the reported clinical responses to TEN-010 in NMC patients?

A2: NMC is a rare and aggressive cancer with limited treatment options and a poor prognosis. The reported partial responses observed in NMC patients treated with TEN-010 are highly significant []. These findings represent the first documented instances of clinical benefit from a BET inhibitor in this disease, offering a potential breakthrough in NMC treatment. Moreover, these results validate preclinical studies demonstrating the efficacy of BET inhibitors in NMC models []. This clinical validation highlights TEN-010 as a promising therapeutic candidate for further investigation in NMC.

Q3: What are the future directions for research on TEN-010 in NMC?

A3: Further research is crucial to optimize the use of TEN-010 in NMC. This includes:

  • Determining the optimal dosing regimen: The initial clinical trial explored different doses of TEN-010, and further studies are needed to define the dose that maximizes efficacy while minimizing toxicity [].
  • Exploring combination therapies: Combining TEN-010 with other anti-cancer agents might enhance its effectiveness []. Preclinical studies could identify synergistic drug combinations to be evaluated in future clinical trials.
  • Identifying biomarkers of response: Research is needed to identify biomarkers that can predict which patients are most likely to respond to TEN-010 treatment, enabling personalized therapy approaches [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.